5-HT6 Receptor Antagonistic Activity in HeLa Cells Expressing Cloned Human 5-HT6 Receptor
In a study of aryl sulfonylpiperazine benzothiazole derivatives, the compound designated as compound 13 (structurally consistent with 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole) inhibited 5-HT-induced Ca2+ increases in HeLa cells expressing the cloned human 5-HT6 receptor with an IC50 value of 3.9 µM [1]. While the publication does not provide per-compound IC50 values for all analogs in the series, compound 13 was identified as the most potent 5-HT6 antagonist among the eleven compounds tested (compounds 5–15). Selectivity screening indicated that compound 13 exhibited good selectivity over 5-HT4 and 5-HT7 receptors, though quantitative selectivity ratios are not available in the abstract [1].
| Evidence Dimension | 5-HT6 receptor antagonistic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.9 µM (compound 13) |
| Comparator Or Baseline | Other aryl sulfonylpiperazine benzothiazole derivatives (compounds 5–15) in the same study |
| Quantified Difference | Compound 13 showed the highest potency; exact IC50 values for other compounds not provided in the abstract |
| Conditions | HeLa cell line stably expressing cloned human 5-HT6 receptor; 5-HT-induced Ca2+ fluorescence assay |
Why This Matters
Establishes a quantitative benchmark for 5-HT6 receptor engagement that enables cross-referencing with known 5-HT6 antagonist chemical probes and supports selection for CNS target-based screening campaigns.
- [1] Hayat F, Yoo E, Rhim H, ParkChoo HY. Synthesis and Inhibition Effects on 5-HT6 Receptor of Benzothiazole Derivatives. Bulletin of the Korean Chemical Society. 2013;34(2):495-499. doi:10.5012/bkcs.2013.34.2.495 View Source
